Stereochemical Purity and Enantiomeric Excess: D-Leu vs. L-Leu Diastereomers
The target compound Boc-D-Leu-Phe-OBzl (CAS 140834-91-9) contains a D-Leu residue coupled to L-Phe, whereas the more common Boc-L-Leu-L-Phe-OBzl (CAS 70637-26-2) contains all-L amino acids. Studies on the racemization susceptibility of D-residues during peptide coupling indicate that an activated D-residue racemizes approximately twice as much as an activated L-residue under identical coupling conditions [1]. Consequently, synthesis of Boc-D-Leu-Phe-OBzl requires stricter control of coupling conditions to maintain high enantiomeric excess. Commercial vendors report purity specifications for Boc-D-Leu-Phe-OBzl at 95% or 98% by HPLC , while its L,L-diastereomer (Boc-L-Leu-L-Phe-OBzl) is available at purities up to 99.65% . The lower typical purity ceiling reflects the inherent challenge of maintaining stereointegrity at the D-Leu α-carbon.
| Evidence Dimension | Stereochemical purity (HPLC) |
|---|---|
| Target Compound Data | 95% or 98% (Boc-D-Leu-Phe-OBzl) |
| Comparator Or Baseline | 99.65% (Boc-L-Leu-L-Phe-OBzl, CAS 70637-26-2) |
| Quantified Difference | -1.65% to -4.65% absolute purity |
| Conditions | Commercial product specifications as reported by vendors; HPLC analysis |
Why This Matters
Procurement decisions for stereochemically demanding applications must account for the higher risk of diastereomeric contamination in D-containing peptides, necessitating verification of enantiomeric purity beyond simple HPLC area percent.
- [1] Benoiton, N. L., Kuroda, K., & Chen, F. M. F. (1981). The relative susceptibility to racemization of L- and D-residues in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-202. View Source
